molecular formula C6H12O B1655524 Cyclopropanemethanol, 2-ethyl-, trans- CAS No. 37882-55-6

Cyclopropanemethanol, 2-ethyl-, trans-

Cat. No. B1655524
CAS RN: 37882-55-6
M. Wt: 100.16 g/mol
InChI Key: BGKKZLRPGJYFIP-UHFFFAOYSA-N
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Description

“Cyclopropanemethanol, 2-ethyl-, trans-” is a chemical compound with the molecular formula C6H12O . It is also known as trans-2-ethylcyclopropanemethanol . The CAS number for this compound is 37882-55-6 .


Synthesis Analysis

The synthesis of cyclopropanemethanol compounds often involves the reaction of carbenes with the double bond in alkenes or cycloalkenes . Methylene (H2C) is the simplest carbene, and in general, carbenes have the formula R2C . Other species that also react with alkenes to form cyclopropanes but do not follow the formula of carbenes are referred to as carbenoids .


Molecular Structure Analysis

The linear formula for Cyclopropanemethanol is C3H5CH2OH . The InChI key for this compound is GUDMZGLFZNLYEY-UHFFFAOYSA-N . The SMILES string for this compound is OCC1CC1 .


Chemical Reactions Analysis

Cyclopropanemethanol can undergo a coupling reaction with alkynes to form substituted allylic alcohols . This reaction is facilitated by the highly reactive nature of carbenes, which leads to very fast reactions in which the rate-determining step is generally carbene formation .


Physical And Chemical Properties Analysis

Cyclopropanemethanol has a refractive index of n20/D 1.431 (lit.) . It has a boiling point of 123-124 °C/738 mmHg (lit.) , and a density of 0.89 g/mL at 25 °C (lit.) .

Safety And Hazards

Cyclopropanemethanol is classified as a flammable liquid under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements for this compound include H226, which indicates that it is flammable .

properties

IUPAC Name

(2-ethylcyclopropyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-2-5-3-6(5)4-7/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKKZLRPGJYFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20885694
Record name Cyclopropanemethanol, 2-ethyl-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20885694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropanemethanol, 2-ethyl-, trans-

CAS RN

37882-55-6
Record name Cyclopropanemethanol, 2-ethyl-, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037882556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanemethanol, 2-ethyl-, trans-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopropanemethanol, 2-ethyl-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20885694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-2-ethylcyclopropanemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.800
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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